molecular formula C12H21NO B13320374 1-(1-Methylcyclopropyl)-2-(4-methylpiperidin-2-yl)ethan-1-one

1-(1-Methylcyclopropyl)-2-(4-methylpiperidin-2-yl)ethan-1-one

Cat. No.: B13320374
M. Wt: 195.30 g/mol
InChI Key: ZWAVWOJRUMXKFO-UHFFFAOYSA-N
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Description

1-(1-Methylcyclopropyl)-2-(4-methylpiperidin-2-yl)ethan-1-one is an organic compound that features a cyclopropyl group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methylcyclopropyl)-2-(4-methylpiperidin-2-yl)ethan-1-one typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using reagents such as diazomethane or Simmons-Smith reagents.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Coupling of the Two Fragments: The final step involves coupling the cyclopropyl and piperidine fragments, typically through a nucleophilic substitution or addition reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylcyclopropyl)-2-(4-methylpiperidin-2-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigation as a potential pharmaceutical agent.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Methylcyclopropyl)-2-(4-methylpiperidin-2-yl)ethanol: Similar structure but with an alcohol group instead of a ketone.

    1-(1-Methylcyclopropyl)-2-(4-methylpiperidin-2-yl)ethane: Similar structure but fully saturated without the ketone group.

Uniqueness

1-(1-Methylcyclopropyl)-2-(4-methylpiperidin-2-yl)ethan-1-one is unique due to the presence of both a cyclopropyl group and a piperidine ring, which can impart distinct chemical and physical properties.

Properties

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

1-(1-methylcyclopropyl)-2-(4-methylpiperidin-2-yl)ethanone

InChI

InChI=1S/C12H21NO/c1-9-3-6-13-10(7-9)8-11(14)12(2)4-5-12/h9-10,13H,3-8H2,1-2H3

InChI Key

ZWAVWOJRUMXKFO-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC(C1)CC(=O)C2(CC2)C

Origin of Product

United States

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